molecular formula C16H12O2 B1606024 8-Methylflavone CAS No. 70794-01-3

8-Methylflavone

Cat. No.: B1606024
CAS No.: 70794-01-3
M. Wt: 236.26 g/mol
InChI Key: JTTIFEIDOQSMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Flavonoids within Natural Product Chemistry

Flavonoids represent a vast and diverse class of secondary metabolites found throughout the plant kingdom. scispace.com Their fundamental structure consists of a C6-C3-C6 carbon framework, which forms a chromane (B1220400) ring system with a phenyl substituent. This basic skeleton gives rise to several subclasses based on the oxidation level and substitution pattern of the C ring, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. mdpi.comjapsonline.com Flavones, specifically, are characterized by a double bond between the C2 and C3 positions and a ketone group at C4 of the C ring. mdpi.com Their widespread occurrence in fruits, vegetables, and medicinal plants has made them a focal point of natural product chemistry for decades. scispace.com

Significance of Methylation in Flavonoid Biological Activity and Research Tractability

Methylation, the addition of a methyl group to a molecule, is a key structural modification that significantly influences the biological properties of flavonoids. scispace.comresearchgate.net This process can occur on hydroxyl groups (O-methylation) or directly on the carbon skeleton (C-methylation), leading to derivatives with altered physicochemical and biological characteristics. researchgate.net

A primary challenge in the therapeutic application of many dietary flavonoids is their extensive and rapid metabolism in the liver and intestines, which leads to low oral bioavailability. researchgate.netacs.org Methylation has been shown to protect flavonoids from this rapid hepatic metabolism. mdpi.com By masking the free hydroxyl groups that are primary targets for conjugation enzymes (glucuronidation and sulfation), methylation increases the metabolic stability of these compounds. researchgate.netacs.org This enhanced stability, coupled with an increase in lipophilicity, facilitates transport across biological membranes, leading to improved absorption and bioavailability in preclinical models. mdpi.comresearchgate.netacs.org

The position and number of methyl groups on the flavonoid scaffold can profoundly modulate its biological activity. researchgate.net Methylation can either enhance or diminish the inherent activities of the parent flavonoid, leading to a more favorable therapeutic profile. researchgate.net For instance, studies have demonstrated that methylation can increase the anticancer, anti-inflammatory, and antiviral activities of flavonoids. scispace.comresearchgate.net This alteration in bioactivity is attributed to changes in how the methylated flavonoid interacts with biological targets like enzymes and receptors. mdpi.comontosight.ai

Enhanced Metabolic Stability and Membrane Transport in Preclinical Models

Rationale for Focused Investigation of 8-Methylflavone and its Analogues

The C-8 position of the flavone (B191248) A-ring is a site of particular interest for methylation. The introduction of a methyl group at this position can significantly influence the planarity and electronic distribution of the molecule, potentially leading to unique biological activities compared to other methylated or non-methylated flavones. Research into this compound and its analogues is driven by the need to understand these structure-activity relationships. By systematically studying compounds with this specific methylation pattern, researchers aim to develop novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The synthesis and evaluation of various C(8)-methylated flavones allow for a detailed exploration of how substitutions on the B-ring, in combination with the C-8 methyl group, affect their biological potential. experimentjournal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70794-01-3

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

8-methyl-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O2/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

JTTIFEIDOQSMRZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Mechanistic Elucidation of 8 Methylflavone S Biological Activities in Preclinical in Vitro Models

Modulation of Cellular Signaling Pathways

In vitro studies have begun to unravel the intricate ways in which 8-Methylflavone influences key cellular signaling cascades, providing a foundation for its observed biological activities.

Phosphodiesterase (PDE) Inhibition Studies

Research has identified 3-methylflavone-8-carboxylic acid (MFCA), the primary metabolite of flavoxate (B1672763), as a noteworthy inhibitor of phosphodiesterase (PDE). nih.gov In vitro assays have demonstrated that both flavoxate and MFCA act as competitive inhibitors of cAMP phosphodiesterase. nih.gov Specifically, flavoxate and MFCA were found to be 21 and 5 times more potent, respectively, than theophylline (B1681296) in inhibiting this enzyme. nih.gov This inhibition of PDE is considered a potential mechanism underlying the smooth muscle relaxant properties of flavoxate. nih.gov The inhibitory action on PDE4, in particular, has been shown to reduce the contractile response of bladder strips in vitro. ics.org

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Some flavonoids are known to modulate this pathway. For instance, naringenin (B18129) has been shown to decrease the expression of inflammatory mediators by attenuating the NF-κB pathway. nih.gov In the context of methylflavones, 2′-methoxy-6-methylflavone has been observed to inhibit the lipopolysaccharide (LPS)-induced increase in NF-κB activity in a macrophage cell line. nih.govmdpi.com This suggests that methyl-substituted flavones may exert their anti-inflammatory effects, at least in part, through the suppression of the NF-κB signal transduction pathway. mdpi.comresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation and inflammation. Certain flavonoids have been shown to interfere with this pathway. nih.gov For example, protoapigenone, a flavonoid with anticancer properties, induces apoptosis through the activation of p38 MAPK and c-Jun NH2-terminal kinase 1/2. iiarjournals.orgiiarjournals.org Studies on polymethoxyflavones (PMFs) and polyacetylated flavones (PAFs) suggest they may interfere with the production of inflammatory mediators implicated in pain, potentially by binding to MAPK, ERK, JNK, and p38 proteins. researchgate.net

Cytokine and Chemokine Regulation (e.g., NO, IL-1α, IL-1β, IL-6, TNFα)

In vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are instrumental in studying the anti-inflammatory activity of compounds. nih.gov LPS stimulation triggers these cells to produce significant amounts of pro-inflammatory mediators including nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

Studies on various methyl derivatives of flavone (B191248) have demonstrated their capacity to modulate the production of these inflammatory molecules. For instance, 2′-methylflavone and 3′-methylflavone have been shown to inhibit NO production in LPS-stimulated macrophages. mdpi.com Furthermore, these compounds were found to inhibit the production of IL-1α, IL-1β, IL-6, and TNF-α by these stimulated macrophages. mdpi.com Specifically, 2′-methylflavone reduced TNF-α secretion, while 3′-methylflavone decreased IL-1β levels. nih.gov Another compound, 2′-methoxy-6-methylflavone, was found to dampen the stroke-induced increase in circulating levels of IL-1β and TNF-α. nih.gov

Table 1: Effect of Methylated Flavone Derivatives on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundEffect on NO ProductionEffect on IL-1α ProductionEffect on IL-1β ProductionEffect on IL-6 ProductionEffect on TNF-α ProductionReference
2′-MethylflavoneInhibitsInhibitsInhibitsInhibitsReduces mdpi.com
3′-MethylflavoneInhibitsInhibitsReducesInhibitsInhibits nih.govmdpi.com
6-Methylflavone (B191877)Inhibits---- mdpi.com
2′-Methoxy-6-methylflavone--Reduces circulating levels-Reduces circulating levels nih.gov

Cellular Responses and Phenotypic Effects in Disease-Relevant Cell Lines

The modulation of signaling pathways by this compound and related compounds translates into observable cellular responses, particularly in the context of cancer.

Antiproliferative Activity in Specific Cell Lines (e.g., cancer cell models, leukemia HL60 cells)

Flavonoids have been extensively studied for their potential as anticancer agents. researchgate.net They can modulate various cellular processes including cell cycle arrest, apoptosis, and the suppression of proliferation and invasiveness in cancer cells. researchgate.net

In the context of specific methylflavones, derivatives of 6-methylflavone have exhibited mild but statistically significant selective cytotoxicity towards multidrug-resistant (MDR) cancer cell lines. iiarjournals.orgiiarjournals.org One study identified this compound as a candidate for inhibiting the ABCG2 transporter, which is involved in multidrug resistance in cancer cells. encyclopedia.pub

Polymethoxyflavones (PMFs) have shown the ability to inhibit the growth of the human leukemia HL-60 cell line in vitro, suppressing proliferation and promoting apoptosis. iiarjournals.orgiiarjournals.org The antiproliferative activity of various PMFs against HL-60 cells has been evaluated, with some compounds demonstrating potent effects. iiarjournals.org For instance, a study on 6-C-methyl flavonoids from Pinus densata found that 5,4'-dihydroxy-3,7,8-trimethoxy-6-C-methylflavone had the most potent cytotoxicity against HL-60 cells, with an IC₅₀ of 7.91 µM after 48 hours of treatment. nih.govthieme-connect.com This compound was shown to induce apoptosis through a mitochondrial caspase-3-dependent pathway. nih.govthieme-connect.com The antiproliferative activity of methoxylated and hydroxylated flavones in HL-60 cells has been a subject of structure-activity relationship studies. nih.gov

Table 2: Antiproliferative Activity of Selected Flavonoids in Cancer Cell Lines

Compound/ExtractCell Line(s)Observed EffectReference
Derivatives of 6-methylflavoneMultidrug-Resistant (MDR) cancer cell linesMild, but statistically significant selective cytotoxicity. iiarjournals.orgiiarjournals.org
This compoundABCG2-overexpressing breast cancer cellsCandidate for inhibiting ABCG2 transporter. encyclopedia.pub
Polymethoxyflavones (PMFs)Human leukemia HL-60Inhibition of growth, suppression of proliferation, promotion of apoptosis. iiarjournals.orgiiarjournals.org
5,4'-dihydroxy-3,7,8-trimethoxy-6-C-methylflavoneHuman leukemia HL-60Potent cytotoxicity (IC₅₀ of 7.91 µM at 48h), induction of apoptosis. nih.govthieme-connect.com

Apoptosis Induction and Autophagy Modulation

While direct studies on this compound's role in apoptosis and autophagy are limited, research on structurally related methylated flavones provides insights into potential mechanisms. For instance, certain 6-C-methyl flavones isolated from Pinus densata have been shown to inhibit proliferation and induce apoptosis in the HL-60 human promyelocytic leukemia cell line. thieme-connect.com One of these compounds, 5,4′-dihydroxy-3,7,8-trimethoxy-6-C-methylflavone, induced apoptosis in a dose-dependent manner, an effect linked to the disruption of the mitochondrial membrane and release of cytochrome c. thieme-connect.com This process was found to activate caspase-3, a key executioner caspase in the apoptotic pathway, while not affecting caspase-1. thieme-connect.com The cytotoxic effects of this methylated flavone were reversible by a caspase-3 inhibitor, confirming the dependency of apoptosis on this specific caspase. thieme-connect.com This suggests a mitochondrial-mediated, caspase-3-dependent pathway of apoptosis. thieme-connect.com

Furthermore, studies on other flavones have demonstrated their ability to induce apoptosis in various cancer cell lines. For example, several hydroxylated flavones trigger apoptosis in U937 leukemia cells through the activation of caspases 3 and 8. nih.gov In some cases, such as with fisetin (B1672732) and apigenin (B1666066), the apoptotic process also involves calpains. nih.gov Another synthetic flavonoid, 2'-nitroflavone, induced apoptosis in murine mammary adenocarcinoma cells by activating caspases-8, -9, and -3, increasing the expression of the pro-apoptotic protein Bax, and promoting the release of cytochrome c into the cytosol. nih.gov These findings collectively suggest that flavones, including methylated derivatives like this compound, may induce apoptosis through caspase-dependent mechanisms, often involving the mitochondrial pathway.

Effects on Oxidative Stress Responses

Flavonoids, as a class of compounds, are recognized for their antioxidant properties, which can contribute to cellular protection against oxidative stress. biosynth.com The transcription factor Nrf2 (NF-E2-related factor) is a principal regulator of the cellular antioxidant response. mdpi.commichaeljfox.org Under conditions of oxidative stress, Nrf2 activates the transcription of a wide array of antioxidant and phase II detoxification enzymes. mdpi.commichaeljfox.org The activation of the Nrf2-Keap1-ARE pathway leads to increased expression of cytoprotective proteins that defend cells against damage from reactive oxygen species (ROS). mdpi.com

Activation of Nrf2 signaling boosts the expression of key protective enzymes such as NAD(P)H: quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), glutathione (B108866) S-transferases (GST), catalase (CAT), and superoxide (B77818) dismutase (SOD). mdpi.comxiahepublishing.com These enzymes play a crucial role in mitigating oxidative stress and maintaining cellular homeostasis. mdpi.comxiahepublishing.com For example, 7,8-dihydroxyflavone (B1666355) has been shown to provide neuroprotection against glutamate-induced toxicity through its antioxidant activity. nih.gov It has also been investigated for its ability to interact with and potentially inhibit human oxidative stress-inducing enzymes like myeloperoxidase (MPO), NADPH oxidase (NOX), nitric oxide synthase (NOS), and xanthine (B1682287) oxidase (XO). nih.gov

While direct evidence for this compound is still emerging, the known antioxidant activities of related flavones suggest that it may exert its effects by modulating these critical oxidative stress response pathways.

Anti-inflammatory Effects in Macrophage Cell Cultures (e.g., RAW 264.7 cells)

In vitro studies using murine macrophage-like cell lines, such as RAW 264.7, have been instrumental in elucidating the anti-inflammatory properties of methylated flavones. dntb.gov.uamdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.net When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing various inflammatory mediators. dntb.gov.uanih.govresearchgate.net

Research has shown that certain methyl derivatives of flavone can inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. mdpi.comresearchgate.netdntb.gov.ua Specifically, this compound, along with 2'-methylflavone and 3'-methylflavone (B13976349), demonstrated a significant inhibitory effect on NO production across a range of concentrations. mdpi.com

Furthermore, the anti-inflammatory effects of flavones are often attributed to their ability to modulate key signaling pathways, including the nuclear factor-kappaB (NF-κB) pathway. mdpi.comnih.govjmb.or.kr NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov Studies on various flavonoids have shown their capacity to inhibit NF-κB activation. nih.govbiomolther.org For example, fisetin has been observed to block the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells. biomolther.org A newly synthesized flavone derived from luteolin (B72000) was also found to inhibit NF-κB activation by suppressing the phosphorylation and nuclear translocation of p65. jmb.or.kr While the precise mechanisms for this compound are still under investigation, it is hypothesized that, like other flavones, it may suppress the NF-κB signal transduction pathway. mdpi.com

In addition to inhibiting NO and modulating NF-κB, methylated flavones have been shown to influence the production of pro-inflammatory cytokines. dntb.gov.uamdpi.comnih.govdntb.gov.uaresearchgate.net For instance, in LPS-stimulated RAW 264.7 cells, 2'-methylflavone and 3'-methylflavone were found to be potent inhibitors of IL-1α, IL-1β, IL-6, and TNF-α production. mdpi.com

Effects of Methylated Flavones on Inflammatory Markers in RAW 264.7 Cells
CompoundEffect on NO ProductionEffect on Pro-inflammatory Cytokine ProductionPotential Mechanism of Action
This compoundSignificant inhibition mdpi.comData not specifically available for this compoundHypothesized to suppress NF-κB pathway mdpi.com
2'-MethylflavoneSignificant inhibition mdpi.comStrong inhibition of IL-1α, IL-1β, IL-6, TNF-α mdpi.comInhibition of NF-κB pathway mdpi.com
3'-MethylflavoneSignificant inhibition mdpi.comStrong inhibition of IL-1α, IL-1β, IL-6, TNF-α mdpi.comInhibition of NF-κB pathway mdpi.com
Fisetin (a flavonoid)Inhibition biomolther.orgReduced mRNA levels of iNOS, TNF-α, COX-2 biomolther.orgBlockade of Src, Syk, and NF-κB translocation biomolther.org

Neuroprotective Mechanisms in Cellular Models (e.g., SH-SY5Y cells)

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to investigate the neuroprotective effects of various compounds against neurotoxicity. mdpi.comkoreascience.kr Studies have explored the potential of flavonoids to protect these cells from damage induced by agents like hydrogen peroxide (H₂O₂) and amyloid-β (Aβ) peptides, which are implicated in neurodegenerative diseases. mdpi.comkoreascience.krresearchgate.net

For instance, several 6,8-di-C-methyl-flavonoids have demonstrated significant neuroprotective effects against H₂O₂-induced apoptosis in SH-SY5Y cells. researchgate.net One of these compounds showed a notable improvement in cell viability. researchgate.net The neuroprotective activity of flavonoids is often linked to their ability to counteract oxidative stress. koreascience.kr For example, certain flavonoids have been shown to significantly inhibit the production of reactive oxygen species (ROS) in SH-SY5Y cells treated with Aβ₂₅₋₃₅. koreascience.kr

Furthermore, some flavonoids may exert their neuroprotective effects by modulating pathways related to the processing of amyloid precursor protein (APP). Isoquercitrin, for example, has been found to enhance the expression of ADAM10, a key enzyme in the non-amyloidogenic pathway that prevents the formation of toxic Aβ peptides. koreascience.kr Other research has identified 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) as inhibitors of parthanatos, a specific pathway of neuronal death, by protecting SH-SY5Y cells from damage caused by DNA-alkylating agents. nih.gov While direct studies on this compound in this context are limited, the findings for related flavonoids suggest potential neuroprotective mechanisms that warrant further investigation.

Neuroprotective Effects of Flavonoids in SH-SY5Y Cells
Compound/ClassNeurotoxic InsultObserved Neuroprotective EffectProposed Mechanism
6,8-di-C-methyl-flavonoidsH₂O₂-induced apoptosisImproved cell viability researchgate.netNot specified
Quercitrin, Isoquercitrin, AfzelinAβ₂₅₋₃₅-induced neurotoxicityInhibited ROS production; Isoquercitrin increased cell viability koreascience.krRegulation of the non-amyloidogenic pathway (upregulation of ADAM10 and TACE) koreascience.kr
4'-Methoxyflavone, 3',4'-DimethoxyflavoneMNNG-induced parthanatosPrevented decrease in cell viability nih.govInhibition of parthanatos pathway nih.gov

Molecular Target Identification and Validation Approaches

Biochemical and Biophysical Techniques for Target Engagement

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. Biochemical and biophysical techniques are essential for validating the engagement of a compound with its putative target. For flavonoids, these techniques can be used to study interactions with enzymes and other proteins.

For example, to investigate the antioxidant potential of 7,8-dihydroxyflavone, in silico molecular docking studies were conducted to evaluate its interactions with key human oxidative stress-inducing enzymes, including myeloperoxidase (MPO), NADPH oxidase (NOX), nitric oxide synthase (NOS), and xanthine oxidase (XO). nih.gov Such computational approaches can predict binding affinities and interaction sites, which can then be validated experimentally.

Biochemical assays are fundamental for confirming the functional consequences of target engagement. For instance, kinase assays can be used to determine if a flavonoid directly inhibits the activity of a specific kinase. In the study of fisetin's anti-inflammatory effects, kinase assays were employed to confirm its inhibitory action on Src and Syk, upstream kinases in the NF-κB signaling pathway. biomolther.org Similarly, enzyme inhibition assays have been used to show that ethyl 3-methylflavone-8-carboxylate can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. smolecule.com

Biophysical techniques can provide direct evidence of binding. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to measure the binding affinity and kinetics of a compound to its target protein. While specific applications of these techniques for this compound are not widely reported, they represent standard approaches for validating target engagement for small molecules.

Proteomic Approaches for Binding Partner Discovery

Proteomic approaches offer a powerful, unbiased method for identifying the cellular binding partners of a small molecule. These techniques can reveal novel targets and pathways affected by a compound.

One common strategy is affinity chromatography, where the compound of interest (e.g., this compound) is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins can then be identified by mass spectrometry.

Another approach is chemical proteomics, which often involves creating a tagged or clickable version of the compound. This modified compound is introduced to cells, where it binds to its targets. The compound-protein complexes can then be enriched and the proteins identified.

While specific proteomic studies to identify the binding partners of this compound are not yet prevalent in the literature, the application of such methods to other flavonoids has been insightful. For example, proteomic analyses could be employed to identify the full spectrum of proteins that interact with this compound in different cellular contexts, such as in macrophages or neuronal cells. This would provide a more comprehensive understanding of its biological activities and could uncover previously unknown mechanisms of action.

Pharmacological Investigations of 8 Methylflavone in Non Human in Vivo Models

Preclinical Efficacy Studies in Animal Models of Disease

Preclinical evaluation in relevant animal models is a critical step in determining the therapeutic potential of any new chemical entity. The following sections review the available in vivo efficacy data for 8-Methylflavone.

Investigations into the effects of this compound or its metabolites on bladder function are limited. However, a closely related compound, 3-methylflavone-8-carboxylic acid (MFCA), which is the primary metabolite of the urinary drug flavoxate (B1672763), has been studied in rat models. In a study examining volume-induced urinary bladder contractions in rats, intravenously administered MFCA was found to be inactive, producing no significant effect on the amplitude or frequency of voiding contractions nih.gov. This contrasts with its parent compound, flavoxate, which dose-dependently decreased the frequency of contractions nih.gov. These findings suggest that this specific metabolite does not contribute to the peripheral or central nervous system-mediated effects on the micturition reflex observed with flavoxate nih.gov.

Based on the available scientific literature, no direct studies on the effects of this compound itself on urinary bladder voiding contractions in rodent models have been reported.

While flavonoids as a class are widely recognized for their anti-inflammatory properties, which have been demonstrated in various in vivo models, specific data for this compound is sparse biomolther.orgjst.go.jp. The anti-inflammatory potential of plant extracts containing various flavonoids, including methylated derivatives, has been noted phcogrev.comredalyc.org. For instance, studies on other methylated flavones, such as 2′-methoxy-6-methylflavone, have shown a reduction in circulating inflammatory cytokines in animal models of stroke researchgate.netnih.gov. However, a comprehensive search of the current literature did not yield in vivo studies that have specifically evaluated the anti-inflammatory efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation slideshare.netscielo.br.

The neuroprotective potential of flavonoids is an active area of research, with compounds like apigenin (B1666066) and 2′-methoxy-6-methylflavone showing promise in animal models of neurodegeneration and stroke nih.govcaldic.comnih.gov. C-methyl-flavonoids, in general, have been associated with neuroprotective activities researchgate.net. Despite this, there is currently a lack of published research specifically investigating the neuroprotective properties of this compound in non-human in vivo models of neurological diseases such as ischemia, Alzheimer's disease, or Parkinson's disease.

The therapeutic potential of flavonoids in metabolic disorders is of growing interest. Research has been conducted on related compounds, such as 5-hydroxy-7-methoxy-8-methylflavanone (a flavanone (B1672756) derivative), in diet-induced obesity models in mice; however, this specific compound did not demonstrate an effect on body weight gain or key glycemic and lipid parameters researchgate.net. Various rodent models are utilized to study metabolic syndrome, but specific investigations into the effects of this compound in these systems have not been reported in the available scientific literature .

Investigation of Neuroprotective Properties in Animal Models

Pharmacodynamic Biomarker Analysis in Preclinical Studies

Pharmacodynamic biomarkers are essential for demonstrating target engagement and understanding the mechanism of action of a compound in vivo nuvisan.comtandfonline.com. For this compound, in vivo studies have identified a direct interaction with the ATP-binding cassette (ABC) transporter BCRP (Breast Cancer Resistance Protein) nih.gov.

In a study using a mouse model, the co-administration of this compound with the BCRP substrate mitoxantrone (B413) was investigated. While there was no significant alteration of the plasma pharmacokinetics of mitoxantrone, there were notable changes in its tissue distribution, indicating that this compound engages with and inhibits BCRP at the tissue level. This interaction represents a key pharmacodynamic effect nih.gov.

Table 1: Effect of this compound on Tissue Distribution of a BCRP Substrate in Mice

Tissue Observed Effect on Mitoxantrone Distribution Implied Pharmacodynamic Action of this compound Reference
Liver Significant Change Inhibition of BCRP nih.gov
Kidney Significant Change Inhibition of BCRP nih.gov
Spleen Significant Change Inhibition of BCRP nih.gov
Brain Significant Change Inhibition of BCRP nih.gov

Additionally, as noted previously, the metabolite 3-methylflavone-8-carboxylic acid showed no activity on pharmacodynamic markers of bladder contractility (frequency and amplitude) in rats, indicating a lack of engagement with the physiological pathways controlling that function nih.gov.

Tissue Distribution and Metabolic Stability in Animal Systems (excluding human ADME)

The disposition of a compound within an organism is critical to its potential pharmacological activity. Key aspects of this include its distribution into various tissues and its stability against metabolic breakdown.

Studies have shown that the methylation of flavones is a crucial structural modification that generally protects the molecule from extensive and rapid hepatic metabolism mdpi.com. This chemical alteration can significantly increase the metabolic stability and enhance membrane transport of flavonoids mdpi.comacs.org. This increased stability is attributed to the fact that the methyl group blocks the hydroxyl groups that would otherwise be targets for conjugation by phase II enzymes acs.orgresearchgate.net.

While specific pharmacokinetic parameters for this compound are not detailed in the available literature, its use in an in vivo mouse model demonstrated that it is distributed to various organs to exert biological effects. In a study evaluating the inhibition of the BCRP transporter, this compound was co-administered with mitoxantrone and was shown to alter the distribution of mitoxantrone in the liver, kidney, spleen, and brain nih.gov. This finding strongly implies that this compound is absorbed and distributed to these specific tissues in mice nih.gov. Studies on other methylated flavones, such as 5,7-dimethoxyflavone, have also shown extensive tissue accumulation in mice, with the compound being detected in the gut, liver, kidney, brain, spleen, heart, and lung researchgate.net. Similarly, a study on 3-(hydroxymethyl)-8-methoxychromone (B1222109) in rats showed that the compound was distributed to tissues without accumulation and was primarily excreted via the kidney nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Methylflavone and Its Analogues

Impact of Methylation at the C-8 Position on Biological Activities

The introduction of a methyl group at the C-8 position of the flavone (B191248) A-ring has a significant and varied impact on biological activity, which is highly dependent on the specific biological target.

Research into the α-glucosidase inhibitory activity of flavones provides a clear example of the steric effects at the C-8 position. A study on baicalein (B1667712) (5,6,7-trihydroxyflavone) and its derivatives revealed that the parent compound was a potent inhibitor. However, the synthesis and subsequent testing of 5,6,7-trihydroxy-8-methylflavone resulted in a dramatic decrease in activity. tandfonline.com This suggests that a sterically bulky substituent at the C-8 position is detrimental to the interaction with the α-glucosidase enzyme. tandfonline.com The negative impact of substitution at this position is further supported by findings that the presence of a hydrogen atom at C-8 is critical for the antagonistic activity of quercetin (B1663063) at GABAAρ1 receptors, implying that methylation would abolish this effect. conicet.gov.ar

In contrast, for other biological activities, C-8 methylation can be beneficial. For instance, in the search for antiprotozoal agents, 5,7-dimethoxy-8-methylflavanone was identified as the most potent leishmanicidal compound among a series of tested flavanones. nih.gov This same compound also demonstrated inhibitory potential against Trypanosoma cruzi. nih.gov These findings indicate that for certain targets, the C-8 methyl group contributes positively to the bioactivity, possibly by enhancing lipophilicity or promoting a favorable conformation for binding.

The table below summarizes the effect of C-8 substitution on different biological targets.

Compound Parent Scaffold C-8 Substituent Biological Activity Effect of C-8 Substitution Reference
5,6,7-Trihydroxy-8-methylflavoneBaicalein-CH₃α-glucosidase inhibitionDecrease in activity tandfonline.com
Quercetin AnalogueQuercetin-CH₃ (hypothesized)GABAAρ1 receptor antagonismPredicted decrease in activity conicet.gov.ar
5,7-Dimethoxy-8-methylflavanoneFlavanone (B1672756)-CH₃Leishmanicidal activityPotent activity observed nih.gov

Influence of Substituent Patterns on the Flavone Scaffold

The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the A and B rings are critical determinants of a flavone's biological and physicochemical properties.

Hydroxyl groups are frequently essential for antioxidant activity. SAR studies have shown that hydroxyl groups at positions C-5 and C-7 on the A-ring and at C-3' on the B-ring play a crucial role. nih.gov For example, flavones with two hydroxyl groups on the B-ring and one at C-7 exhibit strong antioxidant properties. nih.gov The 5,7-dihydroxylation pattern on the A-ring is also important for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For antiproliferative activity against certain cancer cell lines, the 3',4'-dihydroxy and 5,4'-dihydroxy arrangements have been shown to be important. iiarjournals.org

Methylation of these hydroxyl groups to form methoxy ethers significantly alters the compound's properties. O-methylation can increase metabolic stability and improve membrane transport by increasing lipophilicity, which can lead to enhanced bioavailability. acs.orgmdpi.commaxapress.com However, this modification can have opposing effects on bioactivity. While an increase in methoxyl groups on the A-ring was found to enhance antiproliferative activity, an increase on the B-ring reduced it. iiarjournals.org Specifically, the methylation of the 3',4'-dihydroxy groups on the B-ring was shown to drastically diminish antiproliferative effects. iiarjournals.org In some cases, methoxylation can enhance specific activities; for instance, a methoxy group at the C-7 position was found to increase the anti-inflammatory activity of flavones. nih.gov

The following table illustrates the influence of hydroxylation and methoxylation patterns on various biological activities.

Substitution Pattern Ring(s) Biological Activity General Finding Reference(s)
5-OH, 7-OHAAntioxidant, Anti-MRSACrucial for activity nih.govnih.gov
3'-OH, 4'-OH (Catechol)BAntioxidant, AntiproliferativeImportant for activity; methylation often reduces it iiarjournals.orgmdpi.com
7-OCH₃AAnti-inflammatoryEnhances activity nih.gov
Increased -OCH₃AAntiproliferativeEnhances activity iiarjournals.org
Increased -OCH₃BAntiproliferativeReduces activity iiarjournals.org

The double bond between the C-2 and C-3 positions is a defining feature of flavones and is crucial for many of their biological functions. This bond, in conjugation with the 4-carbonyl (C=O) group, imparts a planar conformation to the molecule. nih.govakjournals.com This planarity is often essential for effective interaction with biological targets, such as intercalating with DNA or fitting into the active sites of enzymes. The importance of the C2-C3 double bond is highlighted by studies comparing flavones to their saturated counterparts, flavanones. Flavones generally exhibit more potent inhibition of enzymes like CYP1A2 and show stronger antileishmanial activity than the corresponding flavanones, which lack this double bond and have a non-planar structure. nih.govakjournals.com

The 4-carbonyl group is another critical feature, found to be essential for the antimutagenic activity of certain flavonoids. nih.gov It acts as a hydrogen bond acceptor and contributes to the electronic properties and planarity of the molecule. acs.orgacs.org

Effects of Hydroxyl and Methoxy Groups on Rings A and B

SAR-Driven Design and Synthesis of Advanced 8-Methylflavone Derivatives

Understanding the structure-activity relationships of flavones allows for the rational design and synthesis of novel derivatives with improved potency, selectivity, or pharmacokinetic properties.

A prime example of SAR-driven design can be seen in the development of α-glucosidase inhibitors based on the baicalein scaffold. tandfonline.com The initial observation that bulky substituents at the C-8 position, including a methyl group, were detrimental to activity led to a design hypothesis: a smaller, less sterically hindering substituent might be tolerated. tandfonline.com To test this, 8-fluoro-5,6,7-trihydroxyflavone was synthesized. The fluorine atom is small and electron-withdrawing. This derivative was found to have moderate inhibitory activity, a significant improvement over the inactive C-8 methyl and other large C-8 substituted analogues. tandfonline.com This demonstrated that by understanding the steric constraints of the target's binding site, it is possible to modify a lead compound to recover or improve activity.

The synthesis of these derivatives often involves multi-step chemical processes. For example, the creation of 5,6,7-trihydroxy-8-methylflavone (19) was achieved by first introducing a formyl group at the C-8 position of a protected precursor (5-hydroxy-6,7-dimethoxyflavone) via the Duff reaction. tandfonline.com This formyl derivative was then demethylated and subsequently reduced using sodium cyanoborohydride to yield the final 8-methyl product. tandfonline.com Such synthetic strategies are essential for systematically exploring the chemical space around a core scaffold like this compound to develop advanced analogues with tailored biological functions. Another example is 3-methylflavone-8-carboxylic acid, a synthetic derivative that serves as a functional parent to the drug Flavoxate (B1672763), used as a muscle relaxant. ebi.ac.uk

Advanced Analytical Methodologies in 8 Methylflavone Research

Chromatographic Separations for Complex Biological Matrices (e.g., HPLC-MS for animal tissues)

The quantitative analysis of 8-methylflavone and its metabolites in biological samples such as plasma, urine, and various tissues is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and throughput. researchgate.net

Developing a robust LC-MS/MS method involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample pretreatment for biological matrices often involves protein precipitation with solvents like acetonitrile (B52724), followed by centrifugation to obtain a clear supernatant for analysis. researchgate.netjapsonline.com For more complex matrices like animal tissues, homogenization in a suitable solvent is required before extraction. mdpi.comnih.gov

Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 or C8 column. researchgate.netnih.gov The mobile phase composition, usually a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate, is optimized to achieve efficient separation of the analyte from endogenous matrix components. researchgate.netmdpi.com The presence of matrix effects, where co-eluting endogenous substances interfere with the ionization of the analyte, is a significant challenge in bioanalysis and requires careful method development to mitigate. nih.gov

Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. japsonline.com This involves selecting specific precursor-to-product ion transitions for the analyte and an internal standard.

A study on the analysis of 3-methylflavone-8-carboxylic acid (MFCA), a major metabolite of flavoxate (B1672763), in human plasma utilized an LC-MS/MS method with a C18 column and a mobile phase of 0.1% v/v formic acid and acetonitrile. researchgate.net This method demonstrated good linearity, precision, and accuracy, making it suitable for bioequivalence studies. researchgate.net Similarly, methods have been developed for the analysis of other flavonoids and drugs in various animal tissues, highlighting the versatility of LC-MS/MS in preclinical research. mdpi.comnih.gov

Table 1: Example of HPLC-MS/MS Parameters for Flavonoid Analysis in Biological Matrices

ParameterConditionReference
Chromatography
ColumnAgilent Poroshell 120 EC-C18 (100 × 2.1mm, 2.7 µm) researchgate.net
Mobile Phase0.1% v/v formic acid and acetonitrile (30:70, v/v) researchgate.net
Flow Rate0.40 mL/min researchgate.net
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive mdpi.com
Analysis ModeMultiple Reaction Monitoring (MRM) japsonline.com

Spectroscopic Characterization of Novel Derivatives (NMR, MS, HRMS for research purposes)

The synthesis of novel this compound derivatives with potentially enhanced biological activities requires thorough structural characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of a molecule. plos.orgmdpi.com In the context of this compound derivatives, ¹H NMR helps to determine the substitution pattern on the flavone (B191248) core by analyzing the chemical shifts and coupling constants of the aromatic and methyl protons. mdpi.comexperimentjournal.com For instance, the chemical shift of the C8-methyl group in ¹³C NMR spectra typically appears in a characteristic range, which can help confirm its position. researchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, which is crucial for the unambiguous structure elucidation of new compounds. plos.orgscielo.br

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized derivatives. experimentjournal.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for flavonoids. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific ion is fragmented, can provide valuable structural information by analyzing the fragmentation pattern. scielo.brsemanticscholar.org

For example, in the characterization of newly synthesized C(8)-methylated flavones, mass spectrometry was used to confirm their molecular formulas. experimentjournal.com In another study, the structures of two new glycosylated derivatives of 6-methylflavone (B191877) were determined using a combination of ¹H NMR, ¹³C NMR, COSY, HMBC, and HSQC experiments. plos.org

Table 2: Spectroscopic Data for a Representative this compound Derivative

TechniqueDataReference
¹H NMR (Acetone-d6) δ (ppm): 8.12 (2H, m, H-2′ and H-6′), 7.94 (1H, s, H-5), 7.67 (2H, s, H-7 and H-8); 7.63 (3H, m, H-3′, H-4′, H-5′); 6.88 (1H, s, H-3); 2.50 (3H, s, C6-CH₃) mdpi.com
¹³C NMR (Acetone-d6) δ (ppm):178.0 (C-4), 163.8 (C-2), 155.4 (C-8a), 136.1 (C-6), 135.9 (C-8), 132.8 (C-1′), 132.4 (C-4′), 130.0 (C-3′ and C-5′), 127.2 (C-2′ and C-6′), 125.3 (C-5), 124.5 (C-4a), 119.0 (C-7), 107.8 (C-3), 20.9 (C6-CH₃) mdpi.com
ESI/MS m/z 237.1 ([M + H]⁺, C₁₆H₁₂O₂) mdpi.com

Bioanalytical Method Development for Preclinical Investigations

The development and validation of bioanalytical methods are fundamental for preclinical studies, which aim to evaluate the pharmacological and toxicological properties of new chemical entities like this compound derivatives. nih.govresearchgate.net These methods must be accurate, precise, and robust to provide reliable data for pharmacokinetic assessments.

The process of bioanalytical method development encompasses the optimization of sample preparation, chromatographic conditions, and detector settings to achieve the desired sensitivity, selectivity, and linearity. researchgate.netjapsonline.com Validation is performed according to regulatory guidelines and typically includes the assessment of parameters such as:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the measured value to the true value. japsonline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is assessed at both intra-day and inter-day levels. researchgate.netjapsonline.com

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. mdpi.com

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. researchgate.net

For instance, a validated HPLC method for the determination of 3-methyl-flavone-8-carboxylic acid (MFCA) in plasma showed a linear concentration range of 0.1–24 μg/ml with low coefficients of variation for inter-day and intra-day assays. researchgate.net The development of such reliable methods is a prerequisite for conducting preclinical pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs. nih.govmedscape.com

Computational and Theoretical Investigations of 8 Methylflavone

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site, helping to understand the structural basis of the protein's function and to design drugs.

Computational docking studies have been employed to predict the binding affinity of 8-methylflavone for specific protein targets. In one study, the interaction of this compound with the human estrogen receptor was investigated. The analysis revealed a noteworthy binding energy of -8.9 kcal/mol for this compound. researchgate.net This predicted binding affinity was comparable to that of the established drug Tamoxifen, which had a calculated binding energy of -8.92 kcal/mol, suggesting a strong potential for interaction with this receptor. researchgate.net Such studies are crucial in identifying and characterizing potential molecular targets for flavonoid compounds.

Predicted Binding Energies of this compound and Reference Compound
CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
This compoundEstrogen Receptor-8.9
Tamoxifen (Reference)Estrogen Receptor-8.92

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

While MD simulations are frequently applied to study flavonoid-protein complexes, a review of the available literature did not identify specific molecular dynamics simulation studies conducted solely on this compound. Such studies have been performed on derivatives, for example to assess the time-dependent behavioral changes of N‐(2,6‐dichloro‐4‐sulfamoylphenyl)‐3‐methylflavone‐8‐carboxamide complexes researchgate.net or to demonstrate the conformational changes upon ligand binding for 5-hydroxy-7,4′-dimethoxy-6,8-di-C-methylflavone rsc.org, but data for the parent this compound molecule is not presently available.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netnorthwestern.edu These calculations can determine various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's reactivity. mdpi.com The distribution of electron density, molecular electrostatic potential, and other electronic descriptors help in predicting how a molecule will interact with biological targets. researchgate.net

In a study involving quantitative structure-activity relationship (QSAR) analysis, the total energy of this compound was calculated as part of a larger dataset of flavonoids. The total energy, a measure of the molecule's stability, was determined to be -65789.9218 arbitrary units. nih.gov Such quantum mechanical properties are crucial inputs for developing robust QSAR models that can predict the biological activity of compounds based on their structure. nih.gov

In Silico ADMET Predictions and Pharmacokinetic Modeling (theoretical, non-observed)

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a chemical compound. nih.gov These predictions are a critical component of modern drug discovery, as they help to identify candidates with favorable pharmacokinetic profiles and low toxicity risk early in the development process, reducing the likelihood of late-stage failures. nih.govnih.gov Various computational tools and web servers are available to predict a wide range of ADMET properties, such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. nih.govtjnpr.org

A thorough search of the scientific literature did not yield specific studies focused on the theoretical in silico ADMET and pharmacokinetic modeling of this compound. While such predictive studies are commonly performed for flavonoids and their derivatives to assess their drug-likeness researchgate.net, specific published data for this compound were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. conicet.gov.ar By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new or untested molecules. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build the correlation. conicet.gov.ar

This compound has been included in QSAR studies to understand the structural requirements for certain biological activities. In one such study focusing on anticancer bioactivity, this compound was part of a dataset of polyphenolic compounds used to develop a Quantum-SAR (QuaSAR) model. nih.gov The study calculated several descriptors for this compound, as detailed in the table below.

Calculated Descriptors for this compound in a QSAR Study
Compound NameLog(EC50)LogPMolecular Weight (g/mol)Total Energy (a.u.)
This compound6.212.7927.19-65789.9218

Source: nih.govtheaspd.com

Additionally, this compound was included in a virtual screening study that utilized QSAR models to identify flavonoids with potential antimicrobial activity. scielo.br In this context, it was part of a library of compounds evaluated against pathogens like Candida albicans, Escherichia coli, and Pseudomonas aeruginosa. scielo.br The inclusion of this compound in these QSAR datasets highlights its relevance as a scaffold in the computational search for new bioactive agents.

Future Research Directions and Translational Perspectives Non Clinical

Identification of Novel Biological Targets and Signaling Pathways

The future of 8-methylflavone research lies in the comprehensive identification of its molecular targets and the signaling pathways it modulates. While some research points to its role in processes like the inhibition of ATP-binding cassette (ABC) transporters, specifically ABCG2, which is involved in multidrug resistance in cancer cells, the full spectrum of its biological interactions remains largely unexplored. nih.govencyclopedia.pub

Future investigations should employ advanced techniques such as proteomics, transcriptomics, and metabolomics to build a complete picture of the cellular response to this compound. Affinity chromatography and other chemical biology approaches can be used to isolate and identify direct binding partners. Computational modeling and docking studies can further predict potential targets and guide experimental validation.

A key area of interest is the elucidation of its effects on inflammatory signaling pathways. Studies on related methylflavones suggest a potential to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various interleukins in macrophage cell lines. researchgate.netmdpi.comresearchgate.net Investigating whether this compound shares these properties and identifying the specific signaling cascades involved, such as the NF-κB or MAPK pathways, will be crucial. researchgate.net Furthermore, exploring its impact on GABAA receptors, as seen with other methylated flavones like 2'-methoxy-6-methylflavone, could open up new avenues in neuroscience research. plos.orgtandfonline.comnih.gov

Exploration of Polypharmacology and Multi-Target Modulators

The concept of polypharmacology, where a single compound interacts with multiple targets, is a promising strategy for complex diseases. nih.govsci-hub.stnumberanalytics.comajol.info this compound, as a flavonoid, is likely to exhibit such multi-target activity. nih.govencyclopedia.pub Research should focus on systematically identifying these multiple targets to understand its potential for synergistic therapeutic effects. smolecule.com

This exploration can be guided by computational methods to predict off-target interactions and by high-throughput screening against diverse panels of receptors, enzymes, and other protein targets. nih.gov Identifying a compound's polypharmacological profile is essential for understanding both its efficacy and its potential for unexpected side effects. The ability of a single molecule to modulate several nodes within a disease-related network could offer advantages over single-target agents, particularly in complex conditions. sci-hub.stnumberanalytics.com

Development as a Research Tool in Chemical Biology

Beyond its direct therapeutic potential, this compound can be developed into a valuable research tool for chemical biology. nih.govsigmaaldrich.comupenn.edu Its defined chemical structure and biological activity make it a candidate for creating chemical probes to study specific cellular processes. For instance, by attaching fluorescent tags or affinity labels, researchers can visualize its subcellular localization and identify its binding partners within living cells. nih.govupenn.edu

Furthermore, synthetic modifications of the this compound scaffold can lead to the development of more potent and selective derivatives. mdpi.com These new compounds can serve as probes to dissect the function of specific proteins or pathways. For example, creating a library of this compound analogs and screening them for activity against a particular target could reveal structure-activity relationships and aid in the design of highly specific inhibitors or activators. The use of such tools is instrumental in advancing our fundamental understanding of complex biological systems. upenn.edu

Challenges and Opportunities in this compound Research

A primary challenge in this compound research is its relatively low bioavailability and poor water solubility, common issues for many flavonoids. plos.org Overcoming these hurdles through formulation strategies or chemical modifications, such as glycosylation, is crucial for its potential application. plos.org Another challenge is the potential for rapid metabolism in the liver, which can limit its systemic exposure and efficacy. mdpi.com

Despite these challenges, significant opportunities exist. The methyl group at the 8-position offers a unique chemical handle for synthetic modifications, allowing for the creation of derivatives with improved pharmacological properties. mdpi.com There is also a substantial opportunity to explore its potential in a wider range of biological contexts beyond the currently investigated areas. For instance, its antioxidant properties, a common feature of flavonoids, have not been extensively studied for this compound. researchgate.netmdpi.com The growing interest in natural products as a source of novel chemical entities provides a favorable environment for advancing this compound research. mdpi.com

Potential for Combination Studies with other Research Compounds

Investigating the effects of this compound in combination with other research compounds presents a significant opportunity. Synergistic interactions can lead to enhanced efficacy and potentially allow for the use of lower concentrations of each compound, thereby reducing potential off-target effects.

For example, in cancer research, combining this compound with known cytotoxic agents could enhance their effectiveness, particularly in drug-resistant cell lines where this compound's inhibition of ABC transporters could play a key role. nih.govencyclopedia.pub Studies on other flavonoids like luteolin (B72000) have shown synergistic effects when combined with compounds like silibinin. nih.gov Similarly, in the context of inflammation research, combining this compound with other anti-inflammatory agents could lead to a more potent and broader-spectrum effect. researchgate.net These combination studies are essential for understanding the full potential of this compound and for designing more effective multi-pronged research strategies.

Q & A

Q. How should conflicting data on this compound’s pro-oxidant vs. antioxidant effects be addressed in meta-analyses?

  • Answer : Stratify studies by experimental conditions (e.g., cell type, oxidative stress inducers, compound concentration). Assess publication bias via funnel plots and Egger’s test. Perform sensitivity analyses to identify outlier studies and explore heterogeneity metrics (e.g., I² statistic) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.